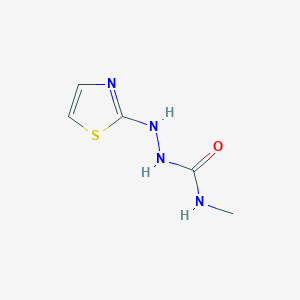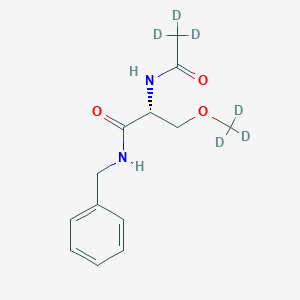
N-Boc Acetaminophen-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc Acetaminophen-cysteine is a compound that combines the properties of acetaminophen and cysteine, with the addition of a tert-butoxycarbonyl (Boc) protecting group. This compound is an intermediate in the synthesis of acetaminophen, which is widely used as an antipyretic, analgesic, and anti-inflammatory agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Acetaminophen-cysteine typically involves the following steps:
Oxidation of N-Boc-4-aminophenol: The starting material, N-Boc-4-aminophenol, is oxidized to form N-Boc-p-benzoquinone imine.
Reaction with L-cysteine: The N-Boc-p-benzoquinone imine is then reacted with L-cysteine in a phosphate buffer at physiological pH to yield the protected S-(5-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)-L-cysteine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The process may be optimized for yield and purity through the use of continuous flow reactors and solid acid catalysts for efficient deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc Acetaminophen-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert quinone imines back to their original forms.
Substitution: The Boc protecting group can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions include:
Deprotected amines: Resulting from Boc deprotection.
Quinone imines: Formed through oxidation reactions.
Applications De Recherche Scientifique
N-Boc Acetaminophen-cysteine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of acetaminophen and other related compounds.
Biology: Studied for its effects on cellular oxidative stress and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles in human kidney cells.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Boc Acetaminophen-cysteine involves its interaction with cellular components to modulate oxidative stress and mitochondrial function. The compound can induce oxidative stress by decreasing glutathione levels and disrupting mitochondrial membrane potential . This leads to cellular damage and impairment, particularly in kidney cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaminophen-cysteine: A conjugate of acetaminophen with cysteine, used to study oxidative stress and cellular damage.
N-acetylcysteine: A well-known antioxidant and mucolytic agent used in the treatment of acetaminophen overdose and respiratory conditions.
Uniqueness
N-Boc Acetaminophen-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C16H22N2O5S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |
Clé InChI |
OHKNITOGNKAXCK-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)








![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)



